molecular formula C20H18ClN3O2S B2565019 N-(4-chlorophenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide CAS No. 932351-59-2

N-(4-chlorophenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide

Cat. No. B2565019
CAS RN: 932351-59-2
M. Wt: 399.89
InChI Key: ZOOHKQONKAPOQK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. It was first synthesized in 2003 by Pfizer Inc. and has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

The synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides demonstrates a comprehensive approach towards creating compounds with potential antibacterial properties. The synthesis begins with 4-chlorophenoxyacetic acid as a precursor, leading to the generation of various N-substituted derivatives. These compounds have been found to exhibit significant antibacterial activity against both Gram-negative and Gram-positive bacteria, and moderate inhibition of α-chymotrypsin enzyme. The study highlights one derivative, in particular, that showed exceptional activity against certain bacterial strains, comparing favorably with the standard ciprofloxacin. Additionally, the derivatives were subject to molecular docking with the α-chymotrypsin enzyme protein, revealing active binding sites and showing a strong correlation with bioactivity data. This research not only underscores the antibacterial potential of these derivatives but also their moderate anti-enzymatic potential, with less cytotoxic compounds being identified through cytotoxicity data (Siddiqui et al., 2014).

Vibrational Spectroscopy and Computational Studies

Another study focused on the characterization of an antiviral active molecule similar in structure to N-(4-chlorophenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide, using vibrational signatures via Raman and Fourier transform infrared spectroscopy. Ab initio calculations were performed to explore the geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers. This research provided insights into the stereo-electronic interactions leading to stability, confirmed by natural bond orbital analysis and substantiated by vibrational spectral analysis. Additionally, the pharmacokinetic properties were investigated, including adsorption, distribution, metabolism, excretion, and toxicity, with in-silico docking showing inhibition activity against viruses (Jenepha Mary et al., 2022).

Anticancer and Antimicrobial Applications

Synthesis and in vitro anticancer evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles revealed compounds with significant activity against certain cancer cell lines, demonstrating the potential of these derivatives in anticancer applications. One compound, in particular, exhibited the highest activity against CNS cancer subpanels present in Glioblastoma and Gliosarcoma, exerting a cytostatic effect. These findings underscore the potential of N-substituted oxadiazole derivatives in developing anticancer therapies, highlighting the importance of further studies and synthesis of new derivatives with antitumor activity (Zyabrev et al., 2022).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-13-3-8-17(11-14(13)2)24-10-9-22-19(20(24)26)27-12-18(25)23-16-6-4-15(21)5-7-16/h3-11H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOHKQONKAPOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide

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